REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[Cl:9].[Cl:10]C1C=CC=CC=1>>[Cl:9][C:3]1[C:4]([Cl:10])=[C:5]([Cl:8])[CH:6]=[CH:7][CH:2]=1
|
Name
|
|
Quantity
|
25.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
139.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98 g | |
YIELD: CALCULATEDPERCENTYIELD | 381.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |